N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide
Description
N-[(2Z)-6-Chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide is a benzamide derivative featuring a 6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene core linked to a methyl(phenyl)sulfamoyl-substituted benzamide group. Its synthesis likely involves nucleophilic substitution and cyclization steps, akin to methods described for analogous triazole and sulfonamide derivatives .
Properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S2/c1-25-19-13-10-16(23)14-20(19)30-22(25)24-21(27)15-8-11-18(12-9-15)31(28,29)26(2)17-6-4-3-5-7-17/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXWCDMLDYXSQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Formation of Sulfonamide Group: The sulfonamide group can be introduced by reacting the chlorinated benzothiazole with a sulfonamide derivative, such as methyl(phenyl)sulfonamide, under basic conditions.
Formation of Benzamide Moiety: The final step involves the coupling of the sulfonamide-substituted benzothiazole with a benzoyl chloride derivative to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonamide group to an amine.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzothiazoles
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Spectroscopic and Crystallographic Analysis
Spectroscopic Characterization
Key spectroscopic data for the target compound and analogs include:
- IR spectroscopy :
- NMR spectroscopy :
Table 2: Spectroscopic Data for Selected Analogs
| Compound (Source) | IR Peaks (cm⁻¹) | Key NMR Shifts (δ, ppm) | Reference |
|---|---|---|---|
| [7–9] | C=S: 1247–1255; NH: 3278–3414 | NH: ~12–14 (thione tautomer) | |
| C=O (sulfonamide): 1663; NH: 3278 | Methoxy: 3.8; aromatic: 6.5–7.8 |
Crystallographic Insights
highlights the importance of hydrogen bonding and π-π interactions in stabilizing benzothiazole derivatives:
- Hydrogen bonds : N–H⋯N and C–H⋯O interactions form R₂²(8) motifs, enhancing crystal packing .
- π-π stacking : Offset interactions between benzothiazole and benzene rings (distance ~3.4–3.9 Å) improve thermal stability . These features suggest the target compound may exhibit similar packing behavior, influencing solubility and bioavailability.
Biological Activity
N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C16H16ClN3O2S
- Molecular Weight : 345.83 g/mol
Antimicrobial Properties
Research has indicated that benzothiazole derivatives exhibit significant antimicrobial activity. A study on related compounds demonstrated that modifications in the benzothiazole structure can enhance antibacterial and antifungal properties. Specifically, compounds with a chloro substituent showed increased efficacy against various pathogens .
Anti-inflammatory Activity
Benzothiazole derivatives have also been explored for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. For instance, dual inhibitors targeting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) have been reported to alleviate pain without the adverse effects commonly associated with traditional analgesics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. SAR studies suggest that the presence of electron-withdrawing groups (like chlorine) on the benzothiazole ring enhances biological activity. Compounds with similar structures have shown low nanomolar inhibition potencies against target enzymes .
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated various benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones compared to standard antibiotics, indicating its potential as an antimicrobial agent .
- Anti-inflammatory Effects : In an animal model of inflammation, administration of related benzothiazole compounds resulted in a marked reduction in paw edema, demonstrating their potential utility in treating inflammatory conditions .
Data Table: Biological Activity Overview
Q & A
Q. How can researchers optimize the synthesis of N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide to improve yield and purity?
Methodological Answer: Synthesis optimization requires multi-step protocols involving:
- Stepwise functionalization : Start with the benzothiazole core, followed by sulfamoyl benzamide coupling. Control reaction conditions (e.g., anhydrous solvents, inert atmosphere) to avoid side reactions .
- Temperature modulation : Maintain 60–80°C during amidation to prevent decomposition of the sulfamoyl group .
- Purification strategies : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .
- Analytical validation : Confirm intermediates via H/C NMR and LC-MS; final purity assessed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : H NMR identifies hydrogen environments (e.g., Z-configuration of the benzothiazole-ylidene group at δ 7.8–8.2 ppm; methyl groups at δ 2.3–2.5 ppm). C NMR confirms carbonyl (C=O, ~170 ppm) and sulfonamide (S=O, ~125 ppm) moieties .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 474.08) and fragmentation patterns .
- IR spectroscopy : Detect characteristic stretches (e.g., N-H bend at 1540 cm, S=O at 1150–1250 cm) .
Advanced Research Questions
Q. How can researchers identify and validate biological targets for this compound in disease models?
Methodological Answer:
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding affinities for kinases (e.g., EGFR) or inflammatory targets (COX-2). Focus on the sulfamoyl group’s interaction with catalytic residues .
- In vitro assays : Perform fluorescence polarization (FP) or SPR to quantify binding kinetics. For example, test inhibition of TNF-α production in LPS-stimulated macrophages (IC determination) .
- Orthogonal validation : CRISPR-Cas9 knockout of predicted targets in cell lines to confirm mechanistic relevance .
Q. How should researchers address contradictory data in solubility and bioactivity profiles across experimental batches?
Methodological Answer:
- Solubility analysis : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers (e.g., PBS with 0.1% DMSO). Adjust co-solvents (e.g., PEG-400) to enhance bioavailability .
- Batch variability troubleshooting : Compare HPLC chromatograms (retention time shifts indicate impurities) and H NMR spectra (unexpected peaks suggest by-products). Re-optimize reaction stoichiometry if deviations exceed 5% .
- Bioactivity reconciliation : Re-test batches in standardized assays (e.g., enzyme inhibition with positive controls) to rule out assay-specific artifacts .
Q. What strategies can elucidate the reaction mechanisms of this compound under physiological conditions?
Methodological Answer:
- Kinetic studies : Use stopped-flow spectroscopy to monitor intermediate formation (e.g., thiol adducts with glutathione at pH 7.4) .
- Isotopic labeling : Synthesize C-labeled benzamide to track metabolic pathways via LC-MS/MS .
- Computational modeling : Apply DFT calculations (Gaussian 09) to map transition states for sulfamoyl hydrolysis or benzothiazole ring opening .
Methodological Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
